5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid chemical structure
5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid chemical structure
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid , a specialized fluorinated heterocyclic scaffold.[1] In the context of modern drug discovery, this molecule represents a critical "chimeric" building block, merging the conformational rigidity of pyrrolidine (proline mimicry) with the metabolic stability and lipophilicity modulation of the trifluoromethyl (
This guide is structured to assist medicinal chemists in the rational design, synthesis, and application of this scaffold. It moves beyond basic characterization to explore the stereoelectronic effects of the
Part 1: Structural Analysis & Stereochemistry[2]
The Fluorine Effect on Pyrrolidine Conformation
The introduction of a trifluoromethyl group at the C5 position of the pyrrolidine ring is not merely a steric modification; it fundamentally alters the ring's electronic and conformational landscape.[1]
-
Ring Pucker & Envelope Conformation: Unsubstituted pyrrolidine undergoes rapid pseudorotation.[1] However, the bulky
group (Van der Waals radius 2.2 Å, similar to an isopropyl group) imposes a strong conformational bias.[1] To minimize 1,3-diaxial interactions, the group preferentially adopts a pseudo-equatorial position.[1] -
Stereochemical Complexity: The molecule possesses two chiral centers (C3 and C5).[1] This results in four possible stereoisomers:
-
Implication: In peptidomimetics, the trans-isomer often mimics the extended conformation of peptide bonds, while the cis-isomer can induce turn structures (e.g.,
-turns).[1]
Graphviz Diagram: Structural Disconnection
The following diagram illustrates the retrosynthetic logic and the stereochemical relationships.
Figure 1: Retrosynthetic analysis showing the convergence of a trifluoromethylated dipole and an acrylate trap.[1]
Part 2: Physicochemical Profile[2][3]
The
| Property | Unsubstituted Pyrrolidine-3-COOH | 5-(CF3)pyrrolidine-3-COOH | Impact Mechanism |
| Amine pKa | ~9.4 | ~6.5 - 7.5 | Inductive effect (-I) of |
| LogP (Lipophilicity) | -1.2 (Hydrophilic) | ~0.5 - 1.0 | |
| Metabolic Stability | Low (N-oxidation prone) | High | |
| H-Bond Donor | Moderate | High (Acidic NH) | Lower pKa makes the N-H a better hydrogen bond donor.[1] |
Key Insight: The lowered pKa of the secondary amine (closer to physiological pH) means a significant fraction of the molecule may exist in the uncharged state in the bloodstream, potentially improving blood-brain barrier (BBB) penetration compared to standard amino acids.[1]
Part 3: Synthetic Methodologies
Method A: 1,3-Dipolar Cycloaddition (The "Workhorse" Route)
The most robust method for constructing the pyrrolidine ring with specific substitution patterns is the [3+2] cycloaddition of azomethine ylides.
-
Mechanism: An azomethine ylide is generated in situ from a trifluoroacetaldehyde-derived imine.[1] This dipole reacts with an electron-deficient alkene (acrylate).[1]
-
Regioselectivity: The reaction typically yields the 2,4-substituted or 2,3-substituted pyrrolidine depending on the specific ylide precursors.[1] To achieve the 5-CF3, 3-COOH pattern (which is 2,4-relative substitution), the dipole must carry the
group.[1] -
Causality: The
group on the dipole destabilizes the transition state, often requiring Lewis Acid catalysis (e.g., Ag(I) or Cu(I)) to facilitate the reaction and control endo/exo selectivity.
Method B: Michael Addition / Reductive Cyclization
A modern, enantioselective approach involves the organocatalytic Michael addition of trifluoromethyl ketones to nitroolefins, followed by reduction.[1][3]
-
Advantage: High enantiocontrol using chiral organocatalysts (e.g., thioureas).[1]
-
Pathway:
Part 4: Experimental Protocol
Protocol: Synthesis via [3+2] Cycloaddition of Azomethine Ylides
Note: This protocol describes the synthesis of the ethyl ester derivative, which is subsequently hydrolyzed to the free acid.
Materials
-
Reagent A: Trifluoroacetaldehyde ethyl hemiacetal (TFAH).[1]
-
Reagent B: Glycine ethyl ester hydrochloride.[1]
-
Reagent C: Ethyl acrylate (Dipolarophile).[1]
-
Catalyst: Triethylamine (
), optional Lewis Acid ( ).[1] -
Solvent: Toluene or THF (anhydrous).[1]
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
In a flame-dried round-bottom flask, suspend Glycine ethyl ester HCl (1.0 equiv) in anhydrous Toluene.
-
Add
(1.2 equiv) and stir for 15 min at RT to free the amine base. -
Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv) and
(drying agent).[1] -
Reflux for 2 hours using a Dean-Stark trap to remove water.[1] Why? Removal of water drives the equilibrium toward the imine precursor.
-
-
Cycloaddition:
-
Workup & Purification:
-
Filter through a Celite pad to remove metal salts/
.[1] -
Concentrate the filtrate under reduced pressure.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).[1] The trans and cis isomers may separate at this stage.[1]
-
Validation:
NMR is critical here.[1] Expect a singlet around -75 ppm (depending on solvent).[1]
-
-
Hydrolysis (Ester to Acid):
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the target scaffold.
Part 5: Medicinal Chemistry Applications[2][3][4][6][7]
Bioisosterism
This scaffold is a potent bioisostere for:
-
Proline: In peptide chains, replacing Pro with 5-CF3-Pro-3-COOH locks the conformation and increases proteolytic stability.[1]
-
Glutamic Acid: The 3-COOH and the amine mimic the
-amino acid functionality, while the ring constrains the side chain.[1] This is relevant for Excitatory Amino Acid Transporter (EAAT) inhibitors.[1]
Case Study: HCV NS5A Inhibitors
Research into Hepatitis C Virus (HCV) NS5A inhibitors has utilized fluorinated pyrrolidines to improve the potency of the "cap" region of the drug.[1] The
References
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Source: Organic Letters (ACS Publications) URL:[1][Link] Relevance: Describes the modern Michael addition route for high stereoselectivity.
-
The Many Roles for Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL:[Link] Relevance: Authoritative review on the physicochemical impact of
groups (pKa, LogP). -
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Source: Organic & Biomolecular Chemistry (RSC) URL:[1][Link] Relevance: Provides foundational protocols for synthesizing the pyrrolidine-3-carboxylic acid core.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: Molecules (MDPI) URL:[Link] Relevance: Contextualizes the clinical success of trifluoromethylated drugs.
